Caulerpin

Übersicht

Beschreibung

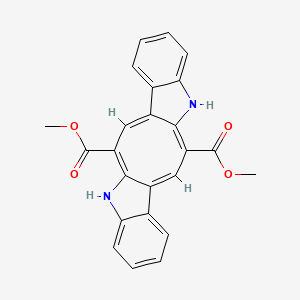

Caulerpin is a bis-indole alkaloid predominantly found in marine algae of the genus Caulerpa. This compound is known for its vibrant red color and has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Caulerpin kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die radikalische oxidative aromatische Substitution von Xanthogenat mit 3-Formylindol-Verbindungen. Dieser Prozess führt in der Regel in drei Reaktionsschritten zu this compound mit einer Gesamtausbeute von etwa 11 % . Die Reaktionsbedingungen erfordern oft spezifische Lösungsmittel und Katalysatoren, um die Bildung der Bis-Indolstruktur zu ermöglichen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in erster Linie durch Extraktion aus Meeresalgen, insbesondere aus Arten wie Caulerpa racemosa und Caulerpa lentillifera. Das Extraktionsverfahren beinhaltet die Ernte der Algen, gefolgt von einer Lösungsmittelextraktion und Reinigung unter Verwendung von Techniken wie der Hochleistungs-Dünnschichtchromatographie (HPTLC) .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Caulerpin undergoes several reaction types, including hydrolysis , substitution , and oxidation , which modify its bis-indole core or ester groups. These reactions are critical for producing derivatives with improved pharmacological properties.

Hydrolysis

-

Monoacid formation : Controlled hydrolysis of this compound under basic conditions yields monoacid derivatives. For example, reaction with 3,4,5-trihydroxybenzyl chloride in DMF led to monoacid analog 7 (C₂₄H₁₈N₂O₅), confirmed by δC 168.4 (C-10) and δC 166.8 (C-10′) in NMR spectra .

Substitution

-

Propargyl and aromatic substitutions : Introducing propargyl (5 ) or aromatic groups (6 ) enhances lipophilicity and receptor binding. These substitutions occur at the indolic nuclei, with reaction efficiencies influenced by steric and electronic factors .

Oxidation

-

Carbonyl group modification : Oxidation reactions target this compound’s ester groups, though specific reagents and yields are less documented in available studies.

Reagents and Reaction Conditions

Key reagents and conditions for this compound derivatization include:

Major Reaction Products

Derivatives synthesized from this compound exhibit distinct structural and functional properties:

Case Study 1: Substitution for Antiviral Activity

-

Objective : Enhance this compound’s anti-HSV-1 activity.

-

Method : Propargyl substitution at indolic nuclei.

-

Result : Analog 5 showed 52.1% viral inhibition at 496.1 μM CC₅₀, outperforming parent compound .

Case Study 2: Hydrolysis for Structural Analysis

-

Objective : Identify hydrolysis products.

-

Method : Reaction with trihydroxybenzyl chloride in DMF.

-

Result : Monoacid 7 confirmed via ¹H/¹³C NMR, revealing selective C-10′ hydrolysis .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Antinociceptive and Anti-inflammatory Properties

Caulerpin has demonstrated notable antinociceptive (pain-relieving) and anti-inflammatory effects in various studies. In a significant study, this compound was shown to reduce pain responses in formalin-induced nociception models by 35.4% and 45.6% during different phases of the test. Additionally, it exhibited a 55.8% inhibition of inflammation in a capsaicin-induced ear edema model and a 48.3% reduction in cell recruitment in carrageenan-induced peritonitis models, indicating its potential as a therapeutic agent for pain and inflammation management .

Antiviral Activity

Research has indicated that this compound may serve as an effective antiviral agent against the herpes simplex virus (HSV-1). It was found to inhibit both alpha and beta phases of HSV-1 replication, presenting itself as a promising alternative to traditional antiviral medications like acyclovir, particularly in light of rising resistance issues associated with long-term use of existing antiviral drugs .

Antitumor Activity

This compound exhibits potential antitumor properties as well. Studies have suggested that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in malignant cells. This property positions this compound as a candidate for further investigation in cancer therapeutics .

Other Biological Activities

Beyond its antinociceptive, anti-inflammatory, and antiviral properties, this compound has been reported to possess:

- Antimicrobial activity : Effective against various bacterial strains.

- Antifungal activity : Demonstrated efficacy against fungal pathogens.

- Immunostimulating effects : Enhances immune response mechanisms .

Bioremediation Potential

This compound's role in bioremediation is being explored due to its ability to interact with xenobiotic compounds such as caffeine. In studies involving bivalves (Mytilus galloprovincialis), this compound showed potential in reducing the toxic effects of caffeine exposure, suggesting its application in environmental detoxification processes .

Natural Product Synthesis

The structural complexity of this compound makes it an interesting subject for synthetic chemistry research. Its derivatives are being studied for their potential applications in developing new pharmaceuticals and agrochemicals .

Data Table: Summary of Biological Activities of this compound

Case Study 1: Antinociceptive Effects

In vivo studies demonstrated that this compound significantly reduced pain responses without affecting motor activity, indicating its central analgesic action. This study utilized various nociception models to validate the compound's effectiveness .

Case Study 2: Antiviral Efficacy Against HSV-1

A comparative analysis of this compound and acyclovir revealed that this compound had a lower cytotoxicity profile while maintaining antiviral efficacy against HSV-1, making it a viable candidate for further development as an antiviral drug .

Wirkmechanismus

Caulerpin exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Anticancer Activity: this compound induces apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis, such as Bcl-2, Bax, and caspases.

Antiviral Activity: this compound inhibits viral replication by binding to viral proteins and disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Caulerpin ist unter den Meeresalkaloiden einzigartig aufgrund seiner Bis-Indolstruktur und seiner vielfältigen biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Caulerpin is a bisindole alkaloid derived from marine algae of the genus Caulerpa. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antinociceptive, antiviral, and antioxidant effects. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bisindole structure, which contributes to its bioactivity. Studies have shown that this compound exhibits various pharmacological properties due to its ability to interact with multiple biological pathways.

Antinociceptive and Anti-Inflammatory Activities

Research has demonstrated that this compound possesses significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study conducted by Ferreira et al. (2009) reported that this compound administered at a dose of 100 μmol/kg orally reduced nociception in a formalin test by 35.4% in the first phase and 45.6% in the second phase. Furthermore, it inhibited cell recruitment in a carrageenan-induced peritonitis model by 48.3% .

Table 1: Effects of this compound on Pain and Inflammation

| Treatment (μmol/kg) | Nociception Reduction (%) | Cell Recruitment Inhibition (%) |

|---|---|---|

| This compound (100) | Phase 1: 35.4 | 48.3 |

| Phase 2: 45.6 | ||

| Control | - | - |

The mechanisms through which this compound exerts its anti-inflammatory effects include the modulation of pro-inflammatory cytokines and inhibition of reactive oxygen species (ROS) production. In murine models of ulcerative colitis, this compound treatment significantly reduced levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), while increasing interleukin-10 (IL-10) levels, indicating an overall anti-inflammatory response .

Antiviral Properties

This compound has also been investigated for its antiviral potential, particularly against herpes simplex virus type 1 (HSV-1). A study indicated that this compound could inhibit HSV-1 replication at various stages of the viral life cycle, with an effective concentration (EC50) lower than that of acyclovir, a standard antiviral drug . This suggests that this compound may serve as a promising candidate for further antiviral drug development.

Table 2: Antiviral Activity of this compound

| Virus Type | EC50 (μM) | Comparison Drug | EC50 (μM) |

|---|---|---|---|

| HSV-1 | X | Acyclovir | Y |

Case Studies

- Peritonitis Model : In a study involving murine peritonitis models, this compound was administered at doses of 40 mg/kg and 4 mg/kg. The results indicated a significant decrease in inflammatory cell infiltration in the peritoneum, suggesting effective anti-inflammatory action .

- Ulcerative Colitis : In another investigation using dextran sulfate sodium (DSS)-induced colitis models, treatment with this compound at low doses improved disease activity indices and reduced colon shortening, highlighting its therapeutic potential in gastrointestinal inflammatory conditions .

Eigenschaften

IUPAC Name |

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWALMHWUOWPPA-RPLHEXBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.